

# Xestospongine C: Application Notes and Protocols for Cell Culture

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## Compound of Interest

Compound Name: Xestospongine C

Cat. No.: B1683340

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These application notes provide a comprehensive overview of the effective concentration and experimental protocols for **Xestospongine C**, a potent and cell-permeable antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor. Derived from the marine sponge *Xestospongia* sp., this compound is a valuable tool for investigating intracellular calcium ( $\text{Ca}^{2+}$ ) signaling pathways.

## Introduction

**Xestospongine C** is widely utilized in cell culture to probe the role of IP3-mediated  $\text{Ca}^{2+}$  release from the endoplasmic reticulum (ER). It selectively blocks the IP3 receptor, thereby inhibiting the release of stored  $\text{Ca}^{2+}$  into the cytoplasm.[1][2] However, it is crucial to note that at certain concentrations, **Xestospongine C** can also inhibit the sarco/endoplasmic reticulum  $\text{Ca}^{2+}$ -ATPase (SERCA) pump, which may influence experimental outcomes.[1][3][4] This document outlines effective concentrations, detailed experimental protocols, and the key signaling pathways affected by **Xestospongine C**.

## Data Presentation

The effective concentration of **Xestospongine C** varies depending on the cell type and the specific biological process under investigation. The following tables summarize quantitative data from various studies.

Table 1: Effective Concentrations of **Xestospongine C** in Different Cell Lines

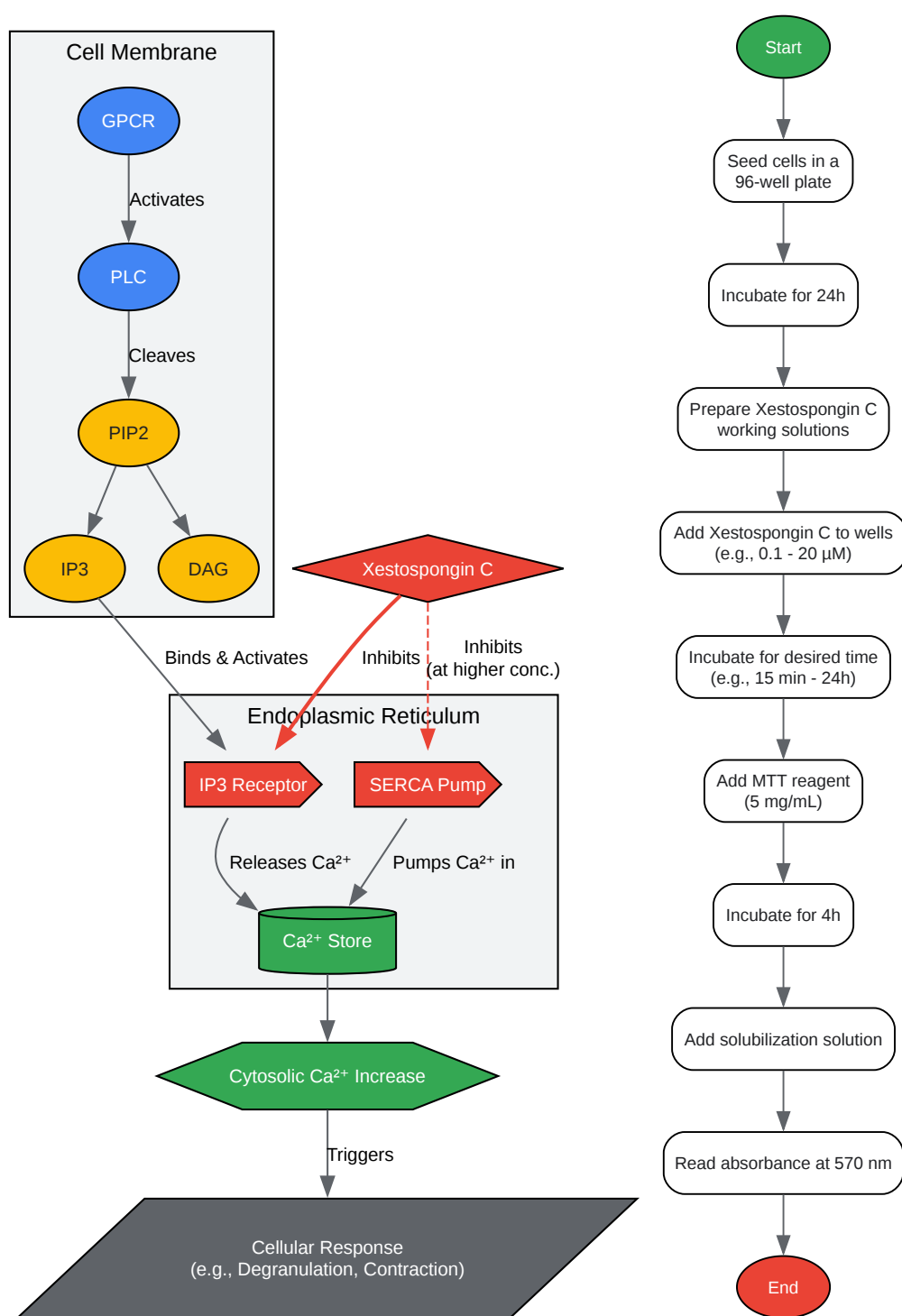
Cell Type	Application	Effective Concentration	Incubation Time	Reference
RBL-2H3 (Mast Cells)	Inhibition of degranulation and Ca <sup>2+</sup> release	3–10 µM	15 minutes	[2]
Primary Hippocampal Neurons	Amelioration of Aβ <sub>1–42</sub> -induced apoptosis and Ca <sup>2+</sup> overload	10 µM	1 hour	[1]
HL-1 (Atrial Muscle Cells)	Blockade of IgG autoantibody-induced Ca <sup>2+</sup> elevation	10 µM	Not specified	
Guinea-Pig Papillary Muscle	Inhibition of phenylephrine-induced positive inotropic effects	3 µM	30 minutes	[5][6]
PC12 Cells	Inhibition of bradykinin-induced Ca <sup>2+</sup> release	Not specified	Not specified	
Jurkat T Cells	Attenuation of PHP-induced IL-2 production	Not specified	Not specified	
Frog Neuromuscular Junction (Perisynaptic Schwann cells)	Blockade of Ca <sup>2+</sup> responses	700 nM	Not specified	[7]

Table 2: IC<sub>50</sub> Values of **Xestospongine C**

Target	System	IC <sub>50</sub>	Reference
IP3 Receptor	Cerebellar microsomes	358 nM	<a href="#">[1]</a>
Voltage-dependent Ba <sup>2+</sup> currents	Guinea-pig ileum	0.63 μM	<a href="#">[8]</a>
Voltage-dependent K <sup>+</sup> currents	Guinea-pig ileum	0.13 μM	<a href="#">[8]</a>

## Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.



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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Xestospongine C, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xestospongine C is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xestospongine C empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release in cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xestospongine C, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of  $\alpha$ -adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xestospongine C, a selective and membrane-permeable inhibitor of IP(3) receptor, attenuates the positive inotropic effect of alpha-adrenergic stimulation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xestospongine C is a potent inhibitor of SERCA at a vertebrate synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory mechanism of xestospongine-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
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